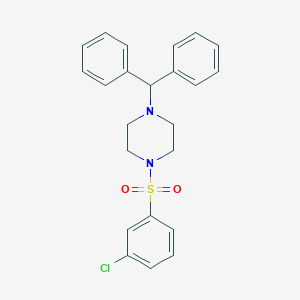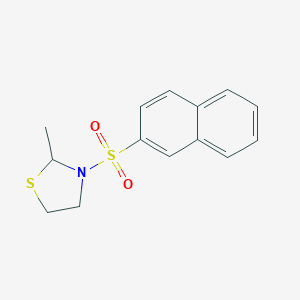
1-Benzhydryl-4-(3-chlorophenyl)sulfonylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzhydryl-4-(3-chlorophenyl)sulfonylpiperazine is a chemical compound with the molecular formula C23H23ClN2O2S It is known for its unique structure, which combines a benzhydryl group, a chlorophenyl group, and a sulfonylpiperazine moiety
Preparation Methods
The synthesis of 1-Benzhydryl-4-(3-chlorophenyl)sulfonylpiperazine typically involves the reaction of benzhydryl chloride with 3-chlorophenylsulfonylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Benzhydryl-4-(3-chlorophenyl)sulfonylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced sulfonylpiperazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzhydryl or chlorophenyl groups, leading to the formation of various substituted derivatives. Common reagents for these reactions include alkyl halides, amines, and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfonamide derivatives.
Scientific Research Applications
Chemistry: This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, this compound has been investigated for its potential as a biochemical probe. Its ability to interact with specific molecular targets makes it useful for studying cellular processes and signaling pathways.
Medicine: Preliminary studies suggest that 1-Benzhydryl-4-(3-chlorophenyl)sulfonylpiperazine may have therapeutic potential. It has been evaluated for its activity against certain cancer cell lines and its ability to modulate specific biological targets.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-4-(3-chlorophenyl)sulfonylpiperazine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may influence pathways related to cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
1-Benzhydryl-4-(3-chlorophenyl)sulfonylpiperazine can be compared with other similar compounds, such as:
1-Benzhydryl-4-(4-chlorophenyl)sulfonylpiperazine: This compound has a similar structure but with a chlorine atom at the para position of the phenyl ring. It may exhibit different chemical and biological properties due to this structural variation.
1-Benzhydryl-4-(3-methylphenyl)sulfonylpiperazine: The presence of a methyl group instead of a chlorine atom can significantly alter the compound’s reactivity and interactions with molecular targets.
1-Benzhydryl-4-(3-nitrophenyl)sulfonylpiperazine:
These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research.
Properties
IUPAC Name |
1-benzhydryl-4-(3-chlorophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O2S/c24-21-12-7-13-22(18-21)29(27,28)26-16-14-25(15-17-26)23(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-13,18,23H,14-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGHGGPMNCWADM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B492476.png)
![N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2-furamide](/img/structure/B492479.png)
![4-[3-(9H-fluoren-2-ylsulfonyl)-1,3-thiazolidin-2-yl]phenyl methyl ether](/img/structure/B492480.png)
![N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2-furamide](/img/structure/B492481.png)
![2-(4-methoxyphenyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B492482.png)
![5-bromo-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide](/img/structure/B492486.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide](/img/structure/B492487.png)
![2-(3,4-dimethoxyphenyl)-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)acetamide](/img/structure/B492488.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide](/img/structure/B492489.png)
![N-(3-chlorophenyl)-N'-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]urea](/img/structure/B492493.png)
![N-(3-chlorophenyl)-N'-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]urea](/img/structure/B492494.png)
![5-bromo-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-furamide](/img/structure/B492495.png)
![3,4,5-triethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B492496.png)
